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Compound of Interest

Compound Name: Potassium carbonate dihydrate

Cat. No.: B100898

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of anhydrous
potassium carbonate (K2COs), a compound of significant interest in various chemical and
pharmaceutical processes. Understanding its solid-state structure is crucial for controlling its
physical and chemical properties, such as solubility, stability, and reactivity. This document
summarizes key crystallographic data, details the experimental methodologies for its
characterization, and presents a visual representation of the structural determination workflow.

Core Crystallographic Data

Anhydrous potassium carbonate crystallizes in a monoclinic system, which is characterized by
three unequal axes with one oblique angle. The crystal structure has been determined and
refined using single-crystal X-ray diffraction techniques. The key crystallographic parameters
are summarized in the tables below, providing a comprehensive overview of the compound's
solid-state architecture.

Crystallographic and Structural Refinement Data
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Parameter Value
Chemical Formula K2COs
Crystal System Monoclinic
Space Group P2i/c

a (A 5.64

b (A) 9.80

c (A) 6.88

B () 98.8

Unit Cell Volume (A3) 375.4

Z (Formula units/cell) 4

Data Collection Method

Photographic X-ray data

Structure Solution

Patterson and Fourier methods

Refinement Method

Least-squares

R-factor

0.129 for 316 observed reflections

Atom Wyckoft y z Occupancy
Symbol

K1 4e 0.2621 0.2326 0.5300 1

K2 4e 0.7596 0.4180 0.2997 1

C1 4e 0.7503 0.4170 0.7451 1

o1 4e 0.9354 0.1554 0.2170 1

02 4e 0.5819 0.1369 0.3282 1

03 4e 0.2658 0.0438 0.8139 1
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Structural Insights

The crystal structure of anhydrous potassium carbonate consists of a distorted hexagonal
close-packed arrangement of carbonate ions (CO327).[1][2] Within this framework, the
potassium ions (K*) occupy two distinct coordination environments: octahedral and trigonal
bipyramidal sites.[1][2]

The carbonate ions exhibit a trigonal planar geometry.[1][2] There are two inequivalent K* sites.
In the first site, the potassium ion is coordinated to six oxygen atoms, forming a KOe
octahedron. The K-O bond distances in this coordination sphere range from 2.62 to 2.80 A. In
the second site, the potassium ion is in a nine-coordinate environment, bonded to nine oxygen
atoms with K-O bond lengths spanning from 2.82 to 3.28 A.[3] The carbon atom in the
carbonate group is bonded to three oxygen atoms in a trigonal planar arrangement, with C-O
bond lengths of approximately 1.29 to 1.30 A.[3]

Experimental Protocols

The determination of the crystal structure of anhydrous potassium carbonate involves a series
of well-defined experimental steps. The following is a generalized protocol based on the
established methods of single-crystal X-ray diffraction.

Crystal Growth and Preparation

High-quality single crystals of anhydrous potassium carbonate are essential for accurate
structural analysis. These can be obtained by slow evaporation of a saturated aqueous solution
of potassium carbonate. The sesquihydrate, K2COs-1.5H20, initially crystallizes and is then
heated above 200°C to yield the anhydrous form. A suitable single crystal, typically 0.1-0.3 mm
in size, is selected under a microscope and mounted on a goniometer head.

Data Collection

The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled,
often to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g.,
Mo Ka radiation, A = 0.71073 A) is directed at the crystal. As the crystal is rotated, a series of
diffraction patterns are collected on a detector.

Data Reduction
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The raw diffraction images are processed to determine the intensity and position of each
reflection. This data is then corrected for various factors, including Lorentz and polarization
effects, and absorption. The output is a list of reflections with their Miller indices (h, k, I) and
corresponding intensities.

Structure Solution

The "phase problem" in crystallography prevents the direct determination of the electron
density from the diffraction data. For the original structure determination of anhydrous
potassium carbonate, the Patterson and Fourier methods were employed.[1][2]

o Patterson Method: This method uses the squared structure factor amplitudes to generate a
map of interatomic vectors. This map is particularly useful for locating heavier atoms (in this
case, potassium) within the unit cell.

o Fourier Method: Once the positions of the heavy atoms are known, their contribution to the
phases can be calculated. These initial phases are then used in a Fourier synthesis to
generate an initial electron density map. This map reveals the positions of the lighter atoms
(carbon and oxygen).

Structure Refinement

The initial atomic positions are refined using a least-squares method. This iterative process
adjusts the atomic coordinates and thermal parameters to minimize the difference between the
observed and calculated structure factor amplitudes. The quality of the final structure is
assessed by the R-factor, with a lower value indicating a better fit. For anhydrous potassium
carbonate, a final R-factor of 0.129 was achieved for 316 observed reflections.[1][2]

Visualizing the Workflow

The logical flow of the experimental and computational steps involved in determining the crystal
structure of anhydrous potassium carbonate is illustrated in the following diagram.
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Experimental workflow for determining the crystal structure of anhydrous KzCOs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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